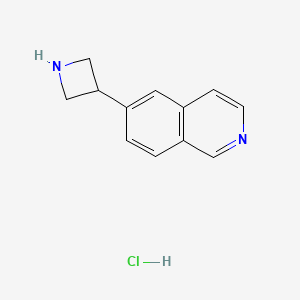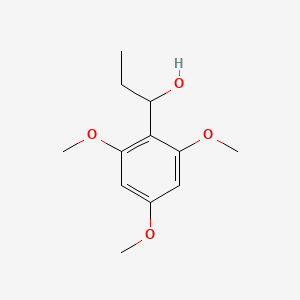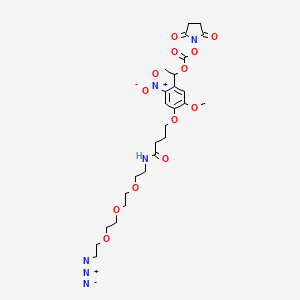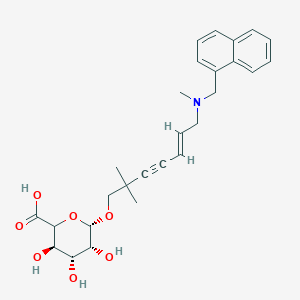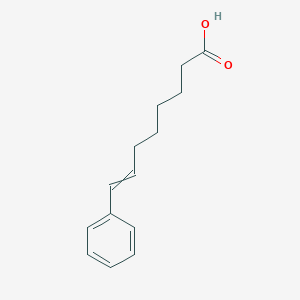
8-Phenyl-7-octenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-7-octenoic acid is an organic compound characterized by a phenyl group attached to the eighth carbon of a seven-carbon chain with a double bond between the seventh and eighth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-7-octenoic acid can be achieved through several methods. One common approach involves the Heck reaction, where a phenyl halide reacts with a 7-octenoic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 8-phenyl-octanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 8-phenyl-octanoic acid.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
8-Phenyl-7-octenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-phenyl-7-octenoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the phenyl group and the double bond can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
7-Octenoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
8-Phenyl-octanoic acid: Saturated analog of 8-phenyl-7-octenoic acid, with different reactivity due to the absence of the double bond.
This compound derivatives: Various substituted derivatives with modifications on the phenyl ring or the carbon chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
8-phenyloct-7-enoic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4-7,9-11H,1-3,8,12H2,(H,15,16) |
InChI Key |
VVLZJJSHTPWURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


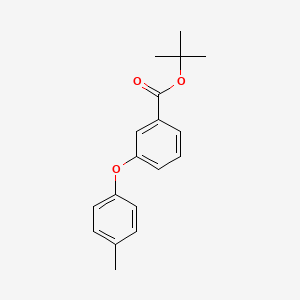
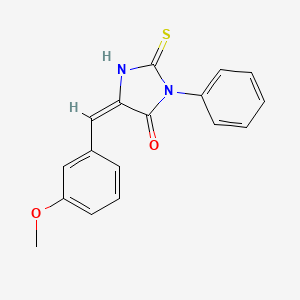
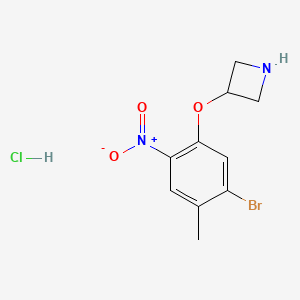
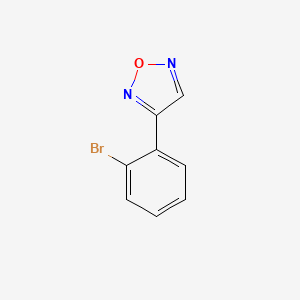
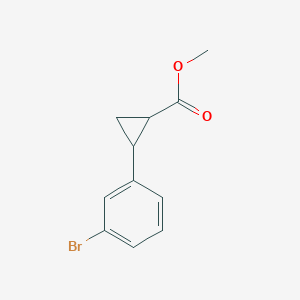
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
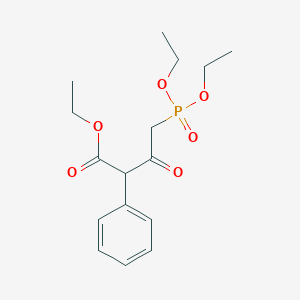
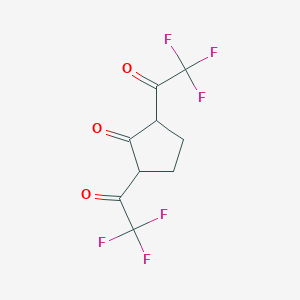
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
